3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
CAS No.: 2167111-82-0
Cat. No.: VC5185566
Molecular Formula: C6H6ClF3O2S
Molecular Weight: 234.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2167111-82-0 |
|---|---|
| Molecular Formula | C6H6ClF3O2S |
| Molecular Weight | 234.62 |
| IUPAC Name | 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H6ClF3O2S/c7-13(11,12)5-1-4(2-5,3-5)6(8,9)10/h1-3H2 |
| Standard InChI Key | LHXXVXLSXOONOL-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(C2)S(=O)(=O)Cl)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride combines a highly strained bicyclo[1.1.1]pentane core with functional groups that enhance its reactivity and stability. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆ClF₃O₂S |
| Molecular Weight | 234.62 g/mol |
| IUPAC Name | 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |
| SMILES | C1C2(CC1(C2)S(=O)(=O)Cl)C(F)(F)F |
| InChIKey | LHXXVXLSXOONOL-UHFFFAOYSA-N |
| CAS Registry Number | 2167111-82-0 |
The bicyclo[1.1.1]pentane scaffold introduces significant steric strain, which influences both the compound’s reactivity and its ability to act as a bioisostere for tert-butyl or aromatic groups in drug design . The sulfonyl chloride moiety (-SO₂Cl) serves as a potent electrophile, enabling nucleophilic substitution reactions with amines, alcohols, and thiols. The trifluoromethyl group (-CF₃) enhances metabolic stability and lipophilicity, making the compound valuable in optimizing pharmacokinetic properties of drug candidates .
Synthesis and Manufacturing
The synthesis of 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves a multi-step sequence starting from bicyclo[1.1.1]pentane precursors. A widely reported method entails:
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Sulfonation: Reaction of bicyclo[1.1.1]pentane with sulfur dichloride (SCl₂) under controlled conditions to form the intermediate sulfonyl chloride.
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Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl copper (CuCF₃) or Ruppert-Prakash reagent (TMSCF₃) .
Critical parameters influencing yield and purity include:
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Temperature: Reactions are typically conducted at -78°C to 0°C to mitigate side reactions.
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Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and intermediates.
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Catalysts: Lewis acids like aluminum chloride (AlCl₃) may accelerate sulfonation.
Recent optimizations have achieved yields exceeding 70%, with purity validated via NMR and high-resolution mass spectrometry (HRMS) . Scalability remains a focus, as demand grows for kilogram-scale production in pharmaceutical applications.
Chemical Reactivity and Reaction Mechanisms
The compound’s reactivity is dominated by its sulfonyl chloride group, which participates in nucleophilic acyl substitution reactions. Key transformations include:
Amidation and Sulfonamide Formation
Reaction with primary or secondary amines yields sulfonamides, a common pharmacophore in drug molecules. For example:
The reaction proceeds via a two-step mechanism: (1) nucleophilic attack by the amine on the electrophilic sulfur atom, followed by (2) elimination of HCl .
Hydrolysis to Sulfonic Acids
In aqueous environments, the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid:
This reaction is pH-dependent, with faster rates observed under basic conditions .
Cross-Coupling Reactions
The trifluoromethyl group can participate in transition-metal-catalyzed cross-coupling reactions, enabling late-stage functionalization. Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate Suzuki-Miyaura couplings with aryl boronic acids, expanding access to diversified derivatives .
Applications in Pharmaceutical and Material Science
Antimalarial Drug Development
A 2023 study highlighted the compound’s role in synthesizing a library of 15 antimalarial candidates. The bicyclo[1.1.1]pentane core replaced traditional aromatic rings, reducing metabolic degradation while maintaining target affinity against Plasmodium falciparum. Lead compounds exhibited IC₅₀ values below 50 nM in vitro, with improved oral bioavailability in rodent models.
Bioisosteric Replacement
The rigid bicyclo[1.1.1]pentane structure serves as a non-classical bioisostere for tert-butyl groups and para-substituted benzene rings. This substitution strategy has been applied in:
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Kinase Inhibitors: Enhancing selectivity for ATP-binding pockets.
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GPCR-Targeted Therapies: Reducing off-target interactions through steric hindrance .
Material Science Applications
Incorporation into polymers and coatings improves thermal stability and chemical resistance. The sulfonyl group enhances adhesion to metal surfaces, making the compound a candidate for anticorrosive coatings .
| Hazard | GHS Classification | Precautionary Measures |
|---|---|---|
| Skin irritation | Category 2 (H315) | Wear nitrile gloves; use fume hood |
| Eye damage | Category 2A (H319) | Safety goggles; emergency eye wash |
| Respiratory irritation | Category 3 (H335) | NIOSH-approved respirator |
| Acute oral toxicity | Category 4 (H302) | Avoid ingestion; seek medical attention |
Storage recommendations include maintaining the compound at 2–8°C in airtight containers under nitrogen atmosphere to prevent hydrolysis . Spills should be neutralized with sodium bicarbonate and absorbed using inert materials.
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